Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.4g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H16FNO2S
- Molecular Weight : 317.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and proliferation.
- Receptor Modulation : It can bind to cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Potential intercalation into DNA could lead to alterations in gene expression and cellular responses.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A comparative study highlighted its efficacy against sensitive cancer cells similar to other fluorinated derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung) | 10 | Enzyme inhibition |
DF 203 (Fluorinated Benzothiazole) | MCF7 (Breast) | 8 | DNA adduct formation |
5F 203 (Fluorinated Benzothiazole) | OVCAR3 (Ovarian) | 12 | CYP1A1 induction |
These results suggest that the compound may induce cell death through mechanisms such as metabolic activation leading to reactive species formation and subsequent macromolecule binding.
Case Studies
A notable study explored the effects of this compound on breast cancer cells. The findings revealed:
- Increased Apoptosis : Treated cells showed elevated levels of apoptosis markers compared to untreated controls.
- Cell Cycle Arrest : The compound induced G1 phase arrest in sensitive cell lines.
This aligns with the broader research on fluorinated compounds which often exhibit enhanced biological activity due to their unique chemical structures.
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate:
- Low acute toxicity in animal models.
- No significant adverse effects observed at therapeutic doses.
Further studies are necessary to fully understand the long-term effects and safety profile of this compound.
Properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-22-17(21)14-12-4-2-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCCMKTNSQVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.